Methyl 5-methyl-2-hexenoate
Description
Contextualization of Methyl 5-methyl-2-hexenoate within the Family of Unsaturated Carboxylic Acid Esters
This compound belongs to the class of organic compounds known as α,β-unsaturated esters. This classification stems from the presence of a carbon-carbon double bond between the α and β positions relative to the carbonyl group of the ester. foodb.ca This structural feature imparts unique reactivity to the molecule, making it a versatile building block in organic synthesis. The general structure of an α,β-unsaturated ester consists of a carbonyl group conjugated with a carbon-carbon double bond, a feature that allows for reactions such as conjugate additions.
The parent family, unsaturated carboxylic acid esters, is a broad group of compounds characterized by the presence of at least one carbon-carbon double or triple bond within the carboxylic acid or alcohol moiety of the ester. acs.org These esters are widespread in nature, contributing to the flavors and fragrances of many fruits and flowers. researchgate.net They also serve as important intermediates in various industrial processes.
This compound is further distinguished by its branched-chain structure, specifically a methyl group at the 5-position of the hexenoate backbone. This branching influences its physical properties, such as its melting and boiling points, and can affect its reactivity and biological activity compared to its linear counterparts.
Historical Perspective and Evolution of Research on Branched Chain Alkenoate Esters
The study of esters dates back to the 19th century, with early research focusing on their synthesis and basic properties. The investigation of unsaturated esters, particularly α,β-unsaturated esters, gained momentum in the 20th century with the development of new synthetic methods and a deeper understanding of reaction mechanisms.
Research into branched-chain fatty acids and their corresponding esters has a more recent history, initially driven by their identification in natural sources like lanolin. researchgate.net Early studies focused on their isolation and characterization. The synthesis of well-defined branched-chain fatty compounds gained importance as their interesting properties for applications in cosmetics and lubricants became apparent. uni-oldenburg.de
The evolution of research in this area has been closely tied to advancements in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which have been crucial for the identification and structural elucidation of these complex molecules. researchgate.net The development of stereoselective synthesis methods has also been a significant milestone, allowing for the preparation of specific isomers of branched-chain alkenoate esters and enabling the study of their unique properties. nih.govacs.org
Current Research Landscape and Academic Significance of this compound
The current research landscape for this compound and related branched-chain alkenoate esters is diverse and dynamic. One of the key areas of interest is its application as a synthetic intermediate. For instance, this compound is utilized as a reagent in the synthesis of Pregabalin, an anticonvulsant drug. lookchem.com This highlights the compound's importance in the pharmaceutical industry.
Furthermore, branched-chain esters are being investigated for their potential as biofuels. Their branched structure can lead to lower melting points compared to their straight-chain counterparts, which is a desirable property for cold-weather biofuels. researchgate.net Microbial synthesis platforms are being developed to produce a variety of branched-chain esters from renewable resources, indicating a growing interest in sustainable chemical production. osti.gov
In the realm of natural products chemistry, research continues to explore the biosynthesis of branched-chain esters in fruits and other plants. researchgate.netacs.org Understanding these pathways could lead to new methods for producing natural flavors and fragrances. The study of the enzymatic processes involved, such as the role of alcohol acyltransferases (AATs), is an active area of investigation. researchgate.net
Scope and Objectives of a Comprehensive Scholarly Investigation into this compound
A comprehensive scholarly investigation into this compound aims to provide a thorough understanding of its chemical and physical properties, its synthesis and reactivity, and its role in various scientific disciplines. The primary objectives of such an investigation are:
To systematically catalogue the known physical and chemical properties of this compound.
To review and compare different synthetic routes to this compound, evaluating their efficiency and stereoselectivity.
To explore the reactivity of this compound, with a focus on reactions involving its α,β-unsaturated ester functionality.
To detail its applications in organic synthesis, particularly in the preparation of pharmaceuticals and other high-value chemicals.
To assess its significance in the context of natural products, biofuels, and materials science.
By achieving these objectives, this review will serve as a valuable resource for researchers in academia and industry who are interested in the chemistry and applications of this compound and other branched-chain alkenoate esters.
Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H14O2 | lookchem.comnih.gov |
| Molecular Weight | 142.20 g/mol | lookchem.comnih.gov |
| IUPAC Name | methyl (E)-5-methylhex-2-enoate | nih.gov |
| CAS Number | 68797-67-1, 75513-56-3 | nih.govchemicalbook.com |
| Boiling Point | 166.4°C at 760 mmHg; 95°C to 100°C at 26 mmHg | lookchem.comthermofisher.in |
| Flash Point | 57.4°C (134°F) | lookchem.comthermofisher.in |
| Density | 0.899 g/cm³ | lookchem.com |
| Refractive Index | 1.435 | thermofisher.in |
| Vapor Pressure | 1.79 mmHg at 25°C | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methylhex-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h4,6-7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSMNULJDOTFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68797-67-1 | |
| Record name | 2-Hexenoic acid, 5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68797-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexenoic acid, 5-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 5-methylhex-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Derivatization of Methyl 5 Methyl 2 Hexenoate
Established Synthetic Pathways for Methyl 5-methyl-2-hexenoate Isomers
The synthesis of specific isomers of this compound is crucial for various applications, necessitating precise control over the geometry of the carbon-carbon double bond and the stereochemistry of any chiral centers.
Stereoselective Synthesis of (E)-Methyl 5-methyl-2-hexenoate
The Wittig reaction stands as a cornerstone for the stereoselective synthesis of α,β-unsaturated esters, including the (E)-isomer of this compound. This method typically involves the reaction of an aldehyde with a stabilized phosphorus ylide. For the synthesis of (E)-Methyl 5-methyl-2-hexenoate, isovaleraldehyde (B47997) (3-methylbutanal) would be reacted with a phosphorane like (carbomethoxymethylene)triphenylphosphorane. The use of a stabilized ylide generally favors the formation of the (E)- or trans-isomer, providing a high degree of stereoselectivity. researchgate.net This reaction is valued for its reliability and the mild conditions under which it can often be performed.
An alternative approach involves the Knoevenagel condensation of isovaleraldehyde with a compound containing an active methylene (B1212753) group, such as methyl malonate, followed by subsequent decarboxylation. This sequence also tends to yield the thermodynamically more stable (E)-isomer.
Enantioselective Synthesis Approaches for this compound and its Analogues
Achieving enantioselectivity in the synthesis of this compound and its analogues requires the use of chiral catalysts or auxiliaries. One notable strategy is the asymmetric hydrogenation of a corresponding dehydro-precursor, such as methyl 5-methyl-2,4-hexadienoate. The use of transition metal catalysts with chiral ligands, for instance, rhodium or ruthenium complexes with chiral bisphosphines like (R,R)-Me-DUPHOS, can facilitate the enantioselective reduction of one of the double bonds. google.com
Furthermore, asymmetric conjugate addition reactions represent a powerful tool. For instance, the conjugate addition of cyanide to an α,β-unsaturated imide, catalyzed by a chiral aluminum salen complex, has been shown to be highly selective, although the use of toxic cyanide reagents is a significant drawback for large-scale synthesis. googleapis.com A more practical approach involves the use of cinchona alkaloids as catalysts for the conjugate addition of malonates to nitroalkenes, which can be subsequently converted to the desired hexenoate structure. googleapis.com
In the synthesis of related complex molecules, such as chrysanthemates, enantioselective dihydroxylation of a dienoate precursor using reagents like AD-mix-β has been employed to introduce chirality with high enantiomeric excess. lookchem.com This chiral diol can then be further manipulated to achieve the target structure.
Precursor Chemistry and Starting Materials in this compound Synthesis
Commonly employed precursors include:
Isovaleraldehyde (3-methylbutanal): This aldehyde contains the isobutyl group and the aldehyde functionality ready for chain extension via Wittig or aldol-type reactions. google.com
2-Methylpropanal: Similar to isovaleraldehyde, it serves as a key building block for the isobutyl moiety. googleapis.com
Acetoacetic Ester (Ethyl acetoacetate): Through alkylation with a suitable electrophile like methallyl chloride, followed by a cleavage reaction, the carbon skeleton of a related hexenone (B8787527) can be constructed. odinity.com
Ethyl Malonate Monoester: This can be reacted with isovaleraldehyde in the presence of a base like DMAP to form the hexenoate backbone. google.com
The following table summarizes some key precursors and their roles in the synthesis of the this compound framework.
| Precursor | Reagent(s) | Intermediate/Product | Reference |
| Isovaleraldehyde | Ethyl malonate monoester, DMAP | Ethyl 5-methyl-2-hexenoate | google.com |
| 2-Methylpropanal | Acrylonitrile | Cyano-substituted olefin precursor to Pregabalin | googleapis.com |
| Ethyl acetoacetate | Methallyl chloride, Sodium ethoxide | 5-Methyl-5-hexen-2-one | odinity.com |
| Acetone | Isobutyraldehyde | 5-Methyl-2-hexanone | chemicalbook.com |
Strategies for Derivatization and Analogue Synthesis of this compound
The functional handles present in this compound—the ester and the alkene—provide opportunities for a wide range of chemical modifications to synthesize various derivatives and analogues.
Synthesis of Substituted Methyl Hexenoate Derivatives (e.g., hydroxyimino-, aryl-substituted)
The synthesis of substituted methyl hexenoate derivatives can be achieved by starting with appropriately functionalized precursors or by modifying the hexenoate skeleton. For example, the synthesis of (E)-ethyl 4-benzyl-6-bromo-2-hexenoate demonstrates the introduction of both an aryl (benzyl) group and a halogen. acs.org Such bromo-substituted hexenoates are versatile intermediates for further reactions, such as the synthesis of highly substituted cyclopentanes through reactions with active methylene compounds like malononitrile. acs.org
The synthesis of hydroxyimino derivatives can be approached by reacting a corresponding keto-ester with hydroxylamine. While not directly demonstrated on this compound in the provided context, this is a standard chemical transformation.
Exploration of Chemoselective Modifications of the Ester and Alkene Functionalities
The selective modification of either the ester or the alkene group in the presence of the other is a key challenge in the derivatization of this compound.
Alkene Modification:
Radical Cyclizations: The alkene functionality can participate in radical cyclizations. For instance, SmI2-mediated radical cyclization of acyclic esters can lead to the formation of cyclopentanol (B49286) derivatives, showcasing an intramolecular addition of a ketyl radical to the pendant alkene. nih.gov
Hydrogenation: The chemoselective hydrogenation of the carbon-carbon double bond while preserving the ester function is a critical transformation. This can be influenced by the substitution pattern of the alkene and the choice of catalyst. While terminal alkenes are often readily hydrogenated, internal double bonds, such as the one in this compound, can sometimes be preserved under specific catalytic conditions. tue.nl
Ester Modification:
Reduction to Alcohols: The reduction of the ester group to an alcohol without affecting the C=C double bond is a common goal. This can be challenging as many powerful reducing agents will also reduce the alkene. However, certain catalytic systems are being developed to achieve this chemoselectivity. tue.nl
Esterification/Transesterification: The ester group can be modified through transesterification with different alcohols under catalytic conditions. This allows for the synthesis of a variety of alkyl 5-methyl-2-hexenoates. rsc.org
The following table outlines some examples of derivatization reactions on hexenoate systems.
| Starting Material | Reagent(s) | Product Type | Reference |
| (E)-ethyl 4-benzyl-6-bromo-2-hexenoate | Malononitrile, K₂CO₃ | Trisubstituted cyclopentane | acs.org |
| Substituted-δ-lactones with ester | SmI₂, H₂O, HMPA | Cyclopentanol derivatives | nih.gov |
| α,β-Unsaturated Esters | Ru-based aminophosphine (B1255530) catalysts, H₂ | Saturated ester or unsaturated alcohol | tue.nl |
Chemical Reactivity and Mechanistic Studies of Methyl 5 Methyl 2 Hexenoate
Oxidation and Combustion Kinetics of Methyl 5-methyl-2-hexenoate and Related Methyl Esters
The combustion of methyl esters is a critical area of study, particularly for their use as biodiesel surrogates. The oxidation process is highly dependent on temperature, exhibiting distinct behaviors in low and high-temperature regimes.
The low-temperature oxidation of large-chain methyl esters, like the related saturated compound methyl hexanoate (B1226103), is characterized by complex reaction sequences that include cool flames and a negative temperature coefficient (NTC) region. researchgate.netacs.org Methyl hexanoate is noted as the simplest methyl ester to demonstrate a significant cool flame behavior. researchgate.netosti.gov The autoignition of methyl esters from C4 to C8 has been investigated in the low and intermediate temperature range of 650–850 K. researchgate.net
The oxidation of methyl hexanoate exhibits three distinct regimes:
Cool Flame Zone (approx. 550–660 K): In this range, the fuel begins to be consumed at low temperatures. acs.org
Negative Temperature Coefficient (NTC) Zone (approx. 660–760 K): Reactivity decreases as the temperature increases in this region. acs.orgnih.gov This phenomenon is a hallmark of low-temperature hydrocarbon oxidation.
High-Temperature Oxidation (above 760 K): Fuel consumption rates increase again with rising temperatures. acs.orgnih.gov
During the low-temperature oxidation of methyl hexanoate, a variety of intermediate species are formed. These include smaller unsaturated methyl esters, ketones, and various oxygenated compounds. psu.edu The reaction pathways in this temperature range are broadly similar to those of n-alkanes. nih.gov
Table 1: Selected Intermediate Species Identified in the Oxidation of Related Methyl Esters
| Reactant | Intermediate Species Observed | Study Context |
| Methyl Hexanoate | Methyl 2-hexenoate, Methyl 4-hexenoate, Methyl 5-hexenoate | Autoignition in a motored engine psu.edu |
| 2-Butanone, 2-Hexanone, 3-Hexanone, 2,5-Hexanedione | Autoignition in a motored engine psu.edu | |
| Alkanes, Alkenes, Esters, Aldehydes | Plug flow reactor combustion osti.gov | |
| Methyl Heptanoate (B1214049) | Ethylene (B1197577), 1-Olefins (C3-C5) | Jet-stirred reactor oxidation acs.org |
At high temperatures, the oxidation pathways for methyl esters shift. The dominant initial reaction for saturated esters like methyl pentanoate and methyl hexanoate is H-atom abstraction from the alkyl chain. osti.gov For methyl hexanoate, the primary abstraction site is the C2 position (alpha to the carbonyl group), accounting for approximately 40% of the initial reactions. osti.gov The resulting radical undergoes β-scission, a process where the molecule breaks apart, leading to the formation of smaller molecules. osti.gov
In the case of methyl hexanoate, the decomposition of the '2'-methyl hexanoate radical produces an n-propyl radical and methyl (E)-but-2-enoate (MP2D), with the n-propyl radical further decomposing into ethene and a methyl radical. osti.gov Consequently, ethene and MP2D are major intermediate products in high-temperature flames of linear saturated methyl esters. osti.gov The distribution of final products in the oxidation of methyl heptanoate includes a range of 1-olefins, with ethylene being the most abundant. acs.org
The presence of a C=C double bond, as in this compound, significantly alters the combustion chemistry compared to saturated esters like methyl hexanoate. psu.edu The double bond introduces new reaction pathways and can inhibit low-temperature reactivity. psu.edupolimi.it
Studies comparing methyl hexanoate with its unsaturated counterpart, methyl 3-hexenoate, have shown that the presence of the double bond suppresses cool-flame behavior. psu.edu This inhibition is attributed to the fact that H-atom abstraction from allylic positions (carbon atoms adjacent to the double bond) forms resonance-stabilized radicals. These allylic radicals are less reactive and less likely to participate in the chain-branching reactions involving peroxy radicals (ROO•) that drive low-temperature oxidation. psu.edupolimi.it
The position of the double bond is also crucial. A study on methyl nonanoate (B1231133) isomers found that methyl non-2-enoate had significantly improved combustion relative to methyl non-3-enoate. rsc.org This was attributed to the more central double bond in the 3-position interfering more effectively with the formation of the 5- and 6-membered transition rings that are key to low-temperature branching reactions. rsc.org For this compound, the double bond at the C2 position would influence H-abstraction patterns and subsequent decomposition pathways, distinguishing its behavior from both saturated esters and isomers with different double bond locations.
The addition of ozone can dramatically alter the oxidation of methyl esters, particularly at low temperatures. nih.gov Research on the ozone-initiated oxidation of methyl hexanoate revealed an "extreme low-temperature chemistry (ELTC)" regime near 500 K, a temperature range where conventional oxidation is typically not observed. researchgate.netnih.gov
This ELTC is initiated by the thermal decomposition of ozone (O₃) into molecular oxygen (O₂) and ground-state oxygen atoms (O). acs.org These highly reactive oxygen atoms can then abstract a hydrogen atom from the methyl hexanoate molecule, initiating the oxidation cascade at much lower temperatures than would otherwise be possible. nih.govacs.org
(R1) O₃ → O₂ + O (R2) O + CH₃(CH₂)₄C(=O)OCH₃ → •OH + C₇H₁₃O₂• (ester radical)
For an unsaturated ester like this compound, in addition to H-atom abstraction, a significant and competing reaction pathway would be ozonolysis—the direct reaction of ozone with the C=C double bond. This pathway, which is not expected for saturated esters like methyl hexanoate, would lead to the cleavage of the double bond and the formation of aldehydes and other oxygenated fragments. acs.org
Radical Reactions Involving this compound
Radical reactions are fundamental to the transformation of this compound in combustion and atmospheric environments. The hydroxyl radical (•OH) is a key oxidant in these processes.
The reaction between hydroxyl radicals and methyl esters is a critical initiation step in their atmospheric and combustion chemistry. The primary mechanism is H-atom abstraction, where the •OH radical removes a hydrogen atom from the ester molecule to form water and an ester radical. osti.govacs.org
For saturated esters like methyl hexanoate, the •OH radical is the main species responsible for H-atom abstraction in stoichiometric flames. osti.gov The site of abstraction is crucial; for linear esters, the C-H bonds at the C2 position, alpha to the carbonyl group, are particularly susceptible to attack due to the influence of the adjacent ester functionality. osti.gov
For this compound, the situation is more complex due to the presence of the olefinic bond. The •OH radical can react via two main channels:
H-atom Abstraction: Hydrogen atoms can be abstracted from the alkyl part of the molecule, including the allylic hydrogens at the C4 position, which are weakened by their proximity to the double bond.
•OH Addition: The hydroxyl radical can add across the C=C double bond, forming a hydroxyalkyl radical intermediate. rsc.org
Below 900 K, •OH addition to the double bond of an unsaturated ester like methyl hex-3-enoate is kinetically favored over H-abstraction. rsc.org The competition between these pathways is temperature-dependent, with abstraction becoming more dominant at higher temperatures. rsc.org
Table 2: High-Temperature Rate Constants for •OH Reactions with Small Methyl Esters
| Reactant | Temperature Range (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| Methyl Formate | 871 - 1471 | k = 1.11 x 10⁻¹¹ exp(-1510/T) |
| Methyl Acetate | 871 - 1471 | k = 1.48 x 10⁻¹¹ exp(-1860/T) |
| Methyl Propanoate | 871 - 1471 | k = 2.01 x 10⁻¹¹ exp(-1780/T) |
| Methyl Butanoate | 871 - 1471 | k = 2.45 x 10⁻¹¹ exp(-1600/T) |
Data sourced from a high-temperature study on OH reactions with methyl esters. thegoodscentscompany.com
Formation and Decomposition Pathways of Peroxy and Hydroperoxyalkyl Radicals
The atmospheric oxidation and combustion chemistry of unsaturated esters like this compound are complex processes initiated by the formation of radicals. While specific experimental data on this compound is limited, the general mechanisms can be understood by analogy with related saturated and unsaturated methyl esters, such as methyl hexanoate. nih.govosti.govosti.govresearchgate.net
The process begins with the abstraction of a hydrogen atom from the ester molecule by radicals like hydroxyl (•OH), forming a carbon-centered radical (R•). The subsequent reactions with molecular oxygen (O₂) lead to the formation of peroxy radicals (ROO•). These peroxy radicals can undergo intramolecular hydrogen shifts (isomerization) to form hydroperoxyalkyl radicals (•QOOH). The fate of these radicals is crucial in determining the subsequent reaction pathways and products.
Formation of Peroxy Radicals (ROO•): Once an alkyl radical (R•) is formed, it rapidly adds to molecular oxygen, a biradical, to form a peroxy radical. nih.gov
R• + O₂ → ROO•
Isomerization to Hydroperoxyalkyl Radicals (•QOOH): Peroxy radicals can abstract a hydrogen atom from another part of the same molecule, leading to the formation of a hydroperoxyalkyl radical. This is an intramolecular isomerization reaction that proceeds through a cyclic transition state. nih.govunt.edu
ROO• → •QOOH
Decomposition Pathways: Hydroperoxyalkyl radicals are highly reactive and can decompose through several pathways. These include a second oxygen addition followed by decomposition, or direct decomposition into more stable molecules and other radicals. For instance, studies on methyl hexanoate show that •QOOH radicals can decompose to form cyclic ethers and an •OH radical, or undergo C-C bond scission. osti.govosti.govunt.edu A significant pathway for hydroperoxy-peroxy radicals (•OOQOOH), formed by a second O₂ addition, is decomposition into a ketohydroperoxide and an •OH radical. nih.govunt.edu
The table below summarizes the generalized pathways for the formation and decomposition of these radical intermediates, based on studies of similar methyl esters.
| Step | Reaction Type | General Equation | Description |
| 1 | H-Abstraction | RH + •OH → R• + H₂O | Formation of an initial alkyl radical from the parent ester. |
| 2 | O₂ Addition | R• + O₂ → ROO• | Rapid formation of a peroxy radical. nih.gov |
| 3 | Isomerization | ROO• → •QOOH | Intramolecular H-shift to form a hydroperoxyalkyl radical. unt.edu |
| 4a | Second O₂ Addition | •QOOH + O₂ → •OOQOOH | Formation of a hydroperoxy-peroxy radical. unt.edu |
| 4b | Decomposition | •QOOH → Cyclic Ether + •OH | Decomposition to form a cyclic ether and a hydroxyl radical. unt.edu |
| 5 | Decomposition | •OOQOOH → Ketohydroperoxide + •OH | Decomposition of the hydroperoxy-peroxy radical. nih.gov |
Hydrolysis Mechanisms of this compound in Varied pH Environments
The hydrolysis of this compound involves the cleavage of its ester bond to yield 5-methyl-2-hexenoic acid and methanol (B129727). This reaction is highly dependent on the pH of the aqueous environment, proceeding through different mechanisms under acidic, neutral, and basic conditions. epa.gov The rate of hydrolysis is generally slowest in the neutral pH range (around pH 4-6) and is catalyzed by both acid and base. epa.govresearchgate.net
Base-Catalyzed Hydrolysis (Saponification): Under basic (alkaline) conditions, ester hydrolysis occurs via a bimolecular acyl-oxygen cleavage mechanism (BAC2). This is typically an irreversible and second-order reaction. The hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses, eliminating the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. epa.gov
Mechanism: BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)
Key Steps:
Nucleophilic attack by OH⁻ on the carbonyl carbon.
Formation of a tetrahedral intermediate.
Elimination of the methoxide leaving group (⁻OCH₃).
Proton transfer from the carboxylic acid to the methoxide ion.
Acid-Catalyzed Hydrolysis: In acidic solutions, the hydrolysis mechanism is also typically a bimolecular acyl-oxygen cleavage (AAC2). The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated, and the protonated carboxylic acid is regenerated, releasing the acid catalyst. This process is reversible. epa.gov
Mechanism: AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular)
Key Steps:
Protonation of the carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon.
Formation of a tetrahedral intermediate.
Proton transfers and elimination of methanol.
Deprotonation to form the carboxylic acid and regenerate the acid catalyst.
Neutral Hydrolysis: In neutral water (pH ≈ 7), hydrolysis can still occur, albeit at a much slower rate compared to acid- or base-catalyzed reactions. Water itself acts as the nucleophile, attacking the carbonyl carbon. This process is often referred to as general base-catalyzed hydrolysis, where a second water molecule can act as a base to assist in the proton transfers. epa.gov The mechanism is similar to the acid-catalyzed pathway but is significantly less efficient due to water being a weaker nucleophile than hydroxide and the carbonyl group not being activated by protonation.
The following table summarizes the hydrolysis mechanisms.
| pH Condition | Mechanism Type | Catalyst | Rate Determining Step | Overall Rate |
| Acidic (pH < 4) | AAC2 | H₃O⁺ | Nucleophilic attack by H₂O | Increases with decreasing pH |
| Neutral (pH ≈ 4-8) | Neutral Hydrolysis | H₂O | Nucleophilic attack by H₂O | Slowest |
| Basic (pH > 8) | BAC2 | OH⁻ | Nucleophilic attack by OH⁻ | Increases with increasing pH |
Other Significant Chemical Transformations
Beyond radical reactions and hydrolysis, the chemical reactivity of this compound is largely dictated by its carbon-carbon double bond, which is in an α,β-unsaturated position relative to the carbonyl group. This structural feature allows for several important transformations.
Addition Reactions: The electron-withdrawing nature of the ester group polarizes the C=C double bond, making the β-carbon (C-3) electrophilic and susceptible to nucleophilic attack in what is known as a conjugate addition or Michael addition. The double bond can also undergo standard electrophilic addition and hydrogenation reactions.
Hydrogenation: The C=C double bond can be selectively reduced (hydrogenated) using catalysts like Palladium on carbon (Pd/C) to yield methyl 5-methylhexanoate. nih.gov This reaction converts the unsaturated ester into its saturated counterpart.
Conjugate Addition: Nucleophiles can add to the β-carbon of the α,β-unsaturated ester system. Electrochemical methods have been used to achieve the conjugate addition of allyl groups to similar α,β-unsaturated esters. oup.com
Addition to the Carbonyl Group: While the double bond is reactive, the carbonyl group can also undergo addition reactions, for example, with strong nucleophiles like organometallic reagents, though this is less common when the reactive α,β-unsaturated system is present.
Isomerization Processes: The position of the double bond in unsaturated esters can be changed through isomerization reactions, often catalyzed by an acid or a base. For related compounds, it has been shown that a β,γ-unsaturated ester can be isomerized to the more thermodynamically stable α,β-unsaturated ester under basic conditions. google.com In the case of this compound, which is already an α,β-unsaturated ester, isomerization could potentially lead to the (Z)-isomer from the more stable (E)-isomer or, under more forcing conditions, migration of the double bond out of conjugation, although the latter is generally unfavorable. Patent literature describes the isomerization of related hexenoic acid derivatives as a key step in synthesizing other compounds, highlighting the industrial relevance of controlling the double bond position. google.com
The table below provides examples of these chemical transformations.
| Reaction Type | Reagents/Conditions | Product(s) | Description |
| Hydrogenation | H₂, Pd/C catalyst | Methyl 5-methylhexanoate | Saturation of the C=C double bond. nih.gov |
| Conjugate Addition | Nucleophile (e.g., R₂CuLi) | Methyl 3-(nucleophile)-5-methylhexanoate | Addition of a nucleophile to the β-carbon. |
| Isomerization | Acid or Base catalyst | (Z)-Methyl 5-methyl-2-hexenoate | Conversion between geometric isomers of the double bond. google.com |
| Reduction of Ester | LiAlH₄ | 5-methyl-2-hexen-1-ol | Reduction of the ester group to an alcohol, leaving the C=C double bond intact. |
Natural Occurrence and Biosynthesis of Methyl 5 Methyl 2 Hexenoate
Identification and Quantification in Biological Matrices
Scientific investigation into the volatile organic compounds (VOCs) of various plant species has identified several hexenoate esters. However, the specific compound Methyl 5-methyl-2-hexenoate is not reported in the referenced studies for the plant species Achyranthes bidentata and Fragaria × ananassa. Instead, the literature points to the presence of a similar, non-branched ester, methyl 2-hexenoate.
Occurrence in Plant Species
Achyranthes bidentata : Research identifies methyl (E)-2-hexenoate as a major volatile organic compound produced by the medicinal plant Achyranthes bidentata, particularly in response to external stimuli. nih.gov Studies have quantified the emission of various VOCs from this plant after treatment with phytohormones. tandfonline.comtandfonline.com
Fragaria × ananassa : In the cultivated strawberry (Fragaria × ananassa), studies have identified methyl 2-hexenoate as a volatile compound contributing to the fruit's complex aroma profile. frontiersin.orgresearchgate.net Genetic analyses have even pinpointed quantitative trait loci (QTL) associated with the production of methyl 2-hexenoate, highlighting its role in strawberry flavor. frontiersin.orgresearchgate.net Other related esters that contribute to the characteristic fruity aroma of strawberries include methyl butanoate and ethyl hexanoate (B1226103). csic.esmdpi.com
Table 1: Volatile Organic Compounds (VOCs) Emitted by Achyranthes bidentata This table shows a profile of VOCs, including methyl (E)-2-hexenoate, emitted by the plant.
| Compound Number | Compound Name |
| 1 | Methyl (E)-2-hexenoate |
| 2 | (Z)-3-Hexenyl acetate |
| 3 | (E)-2-Hexenyl acetate |
| 4 | (E)-β-Ocimene |
| 5 | Linalool |
| 6 | (E)-4,8-Dimethyl-1,3,7-nonatriene |
| 7 | (E)-β-Caryophyllene |
| 8 | (E)-α-Bergamotene |
| Data sourced from studies on Achyranthes bidentata emissions. tandfonline.comtandfonline.com |
Detection in Food and Flavor Systems
While this compound is available as a commercial chemical, its detection as a natural component in food and flavor systems is not documented in the provided scientific literature. The related compound, methyl 2-hexenoate , is noted for its presence in fruits such as papaya (Carica spp.) and soursop (Annona muricata). thegoodscentscompany.com It is recognized as a flavoring ingredient within the food industry. thegoodscentscompany.com
Elucidation of Biosynthetic Pathways
The biosynthetic pathways detailed in scientific literature, particularly concerning the specified bioprecursors and hormonal regulation, are associated with methyl (E)-2-hexenoate in Achyranthes bidentata, not this compound.
Role of Specific Bioprecursors
Studies on A. bidentata have elucidated that the biosynthesis of methyl (E)-2-hexenoate involves specific precursor molecules. nih.gov
(Z)-2-Hexenol : This structurally related alcohol was found to be an efficient precursor, being effectively metabolized into methyl (E)-2-hexenoate. nih.gov The use of a deuterated version of (Z)-2-hexenol confirmed this metabolic conversion. nih.gov
(Z)-2-Hexenal : This aldehyde is an intermediate in the biosynthetic pathway. The conversion proceeds from (Z)-2-hexenol to (Z)-2-hexenal and subsequently to methyl (E)-2-hexenoate. nih.gov In contrast, the common plant precursor (Z)-3-hexenal was only slightly metabolized and did not significantly enhance the production of the final ester. nih.gov
Enzymatic Transformations and Catalytic Mechanisms
The biosynthesis of methyl (E)-2-hexenoate from its precursors is an enzyme-catalyzed process. The transformation involves the oxidation of the alcohol (Z)-2-hexenol to the aldehyde (Z)-2-hexenal, which is then further converted to the final methyl ester. nih.gov This suggests the involvement of specific oxidoreductases and potentially methyltransferases to complete the synthesis. The plant demonstrates a specific and efficient pathway for this conversion in response to hormonal signaling. nih.gov
Impact of Phytohormones on Biosynthetic Regulation
Phytohormones, particularly jasmonates, play a crucial role in regulating plant defense responses, which include the production of volatile compounds.
Methyl Jasmonate (MeJA) : The application of methyl jasmonate to A. bidentata is a primary elicitor for the production of methyl (E)-2-hexenoate, which becomes the major volatile emitted by the plant after treatment. nih.gov MeJA is a signaling molecule that can be transported through the plant's vascular system, triggering systemic defense responses in distal, undamaged leaves, including the emission of a blend of VOCs. tandfonline.comnih.gov Exogenous application of MeJA has been shown to enhance the biosynthesis of various aromatic volatiles in numerous fruits by stimulating the activity of related enzymes. tandfonline.comsci-hub.boxresearchgate.net
Genetic Basis and Quantitative Trait Loci (QTL) Analysis for this compound Production
The genetic underpinnings of volatile organic compound (VOC) production, including esters like this compound, are complex quantitative traits. Their synthesis is influenced by multiple genes, and the identification of these genetic factors is crucial for targeted breeding efforts in fruits and other plants to enhance desirable aroma profiles. Quantitative Trait Loci (QTL) analysis is a key statistical method used to link phenotypic data (the measured trait, such as the amount of a specific volatile) with genotypic data (molecular markers) to pinpoint specific regions on chromosomes that control the trait.
While specific QTL analyses for this compound are not extensively documented, studies on structurally similar compounds, such as methyl 2-hexenoate, in cultivated strawberries (Fragaria × ananassa) provide significant insights. In a study analyzing a complex strawberry breeding population, novel QTLs for several fruit volatiles were discovered. nih.govresearchgate.netfrontiersin.orgfrontiersin.org A notable finding was the identification of a QTL on octoploid linkage group (LG) 2A that is shared among methyl 2-hexenoate, methyl anthranilate, and methyl 2-methylbutyrate. nih.gov This shared QTL suggests a common genetic control mechanism for the formation of these methyl esters.
The analysis of this shared methyl ester QTL on LG 2A revealed its significant contribution to the variation observed in the production of these compounds. nih.gov For methyl 2-hexenoate, this QTL accounted for 22.8% of the phenotypic variance. nih.gov The identification of such a significant and shared QTL is a critical first step toward identifying the specific genes responsible for the biosynthesis of these important flavor and aroma compounds. researchgate.net
Further research into the genomic regions identified through QTL mapping is necessary to pinpoint candidate genes. These genes are likely to encode enzymes involved in the final steps of ester biosynthesis, such as alcohol acyltransferases (AATs), which catalyze the formation of esters from alcohols and acyl-CoAs, or methyltransferases that specifically use S-adenosyl methionine to methylate a carboxylic acid precursor. The colocalization of QTLs for several methyl esters on LG 2A in strawberry strongly suggests the presence of a gene or a cluster of genes with a broad role in methyl ester formation. researchgate.net
Interactive Data Table: QTL Analysis for Methyl Esters in Strawberry
| Volatile Compound | Linkage Group (LG) | Phenotypic Variance Explained (R²) | Candidate Gene Type |
| Methyl 2-hexenoate | 2A | 22.8% | Methyltransferase/Acyltransferase |
| Methyl anthranilate | 2A, 5A | 11.7% (for LG 2A) | Methyltransferase/Acyltransferase |
| Methyl 2-methylbutyrate | 2A | 18.1% | Methyltransferase/Acyltransferase |
This table summarizes the findings from QTL analysis in cultivated strawberry, highlighting the shared genetic locus for several methyl esters.
Comparative Biosynthesis with Structurally Related Natural Products (e.g., fungal meroterpenoids featuring 5-methylorsellinic acid)
A comparative biosynthetic analysis of this compound with structurally related natural products from different biological kingdoms, such as fungal meroterpenoids, can reveal fascinating instances of convergent and divergent evolution of metabolic pathways. While this compound is a relatively simple plant volatile, its "5-methyl" structural motif is also a key feature in a diverse class of complex fungal secondary metabolites known as meroterpenoids, which are derived from 5-methylorsellinic acid (5-MOA). nih.govresearchgate.netcityu.edu.hknih.govbeilstein-journals.org
In plants, the biosynthesis of straight-chain and branched-chain esters generally follows the fatty acid and amino acid degradation pathways, respectively. The hexenoate backbone of this compound is likely derived from the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of fatty acids. The subsequent steps would involve reduction to an alcohol, followed by esterification catalyzed by an alcohol acyltransferase (AAT). The "5-methyl" feature likely arises from a branched-chain amino acid precursor, such as leucine, which can be metabolized to produce branched-chain acyl-CoAs that feed into the ester biosynthetic pathway. The final methylation step to form the methyl ester is catalyzed by a methyltransferase.
In contrast, the biosynthesis of the "5-methyl" moiety in fungal meroterpenoids derived from 5-MOA follows a completely different route. nih.govresearchgate.netbeilstein-journals.org 5-MOA is a polyketide, synthesized by a polyketide synthase (PKS) enzyme. cityu.edu.hk Specifically, the biosynthesis of many fungal meroterpenoids begins with the synthesis of 5-MOA by a dedicated 5-MOA synthase. nih.govresearchgate.net This aromatic core then serves as a scaffold for further modifications, most notably prenylation, where a terpene-derived moiety is attached. nih.govbeilstein-journals.org These prenylated intermediates are then subjected to a series of enzymatic transformations, including those catalyzed by terpene cyclases and various oxidoreductases (e.g., non-heme iron-dependent dioxygenases, FAD-dependent monooxygenases, and cytochrome P450 monooxygenases), leading to a vast diversity of complex structures. acs.orgbeilstein-journals.orgnih.govjst.go.jpresearchgate.net
For example, in the biosynthesis of certain fungal meroterpenoids, 5-MOA synthase FncE initiates the pathway. nih.govresearchgate.net The resulting 5-MOA can then be acted upon by other enzymes, such as prenyltransferases, to attach isoprenoid units. nih.govbeilstein-journals.org Subsequent cyclizations and oxidative modifications generate the final complex meroterpenoid structures. beilstein-journals.orgresearchgate.net The enzymes involved in these fungal pathways, such as the non-heme iron enzymes TlxJ-TlxI and TlxA-TlxC in talaromyolide biosynthesis, are highly specialized for catalyzing complex skeletal rearrangements. acs.orgnih.gov
Interactive Data Table: Comparative Biosynthesis of 5-Methyl Containing Compounds
| Feature | This compound (Plant) | 5-MOA-derived Meroterpenoids (Fungi) |
| Precursor of "5-methyl" group | Branched-chain amino acids (e.g., Leucine) | Acetate and Malonyl-CoA (via Polyketide Synthesis) |
| Key Initial Enzyme | Enzymes of amino acid catabolism | 5-Methylorsellinic Acid Synthase (a Polyketide Synthase) |
| Core Skeleton Biosynthesis | Fatty acid/Lipoxygenase pathway | Polyketide synthesis |
| Key Modifying Reactions | Esterification (Alcohol Acyltransferase) | Prenylation, Cyclization (Terpene Cyclase), Oxidation |
| Final Product Complexity | Simple volatile ester | Complex, polycyclic meroterpenoid |
This comparative view highlights how different organisms utilize distinct biosynthetic strategies to incorporate a simple structural feature, the methyl group at a specific position, into vastly different molecular architectures, reflecting the diverse functional roles these molecules play in their respective producing organisms.
Advanced Analytical Characterization of Methyl 5 Methyl 2 Hexenoate
Spectroscopic Analysis Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for unequivocally determining the molecular structure of Methyl 5-methyl-2-hexenoate. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including this compound. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy provides information on the chemical environment of the hydrogen atoms (protons) in the molecule. For this compound, the expected proton NMR spectrum would exhibit distinct signals corresponding to the different types of protons present. The olefinic protons at the C2 and C3 positions would appear as multiplets in the downfield region, typically between 5.5 and 7.0 ppm, due to the deshielding effect of the double bond and the ester group. The methyl protons of the ester group would be observed as a sharp singlet at approximately 3.7 ppm. The protons of the methyl groups at the C5 position would likely appear as a doublet, while the remaining methylene (B1212753) and methine protons would produce signals in the upfield region of the spectrum.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically the most deshielded, with a chemical shift in the range of 165-175 ppm. The olefinic carbons (C2 and C3) would resonate in the region of 120-150 ppm. The carbon of the methoxy (B1213986) group would appear around 50-55 ppm, and the aliphatic carbons would be found in the upfield region of the spectrum.
Expected ¹H and ¹³C NMR Data for this compound
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | ~166 |
| C2 (=CH) | ~5.8 (d) | ~121 |
| C3 (=CH) | ~6.9 (dt) | ~148 |
| C4 (-CH₂-) | ~2.2 (t) | ~39 |
| C5 (-CH-) | ~1.8 (m) | ~34 |
| C6 (-CH₃) | ~0.9 (d) | ~22 |
| C7 (-CH₃) | ~0.9 (d) | ~22 |
| O-CH₃ | ~3.7 (s) | ~51 |
Note: The expected chemical shifts are based on typical values for similar α,β-unsaturated esters and may vary depending on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by specific absorption bands corresponding to the ester and alkene functionalities.
The most prominent feature in the IR spectrum would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, which is expected to appear in the range of 1715-1730 cm⁻¹ for an α,β-unsaturated ester. orgchemboulder.com This is slightly lower than the typical range for saturated esters due to the conjugation of the carbonyl group with the carbon-carbon double bond. Another key absorption would be the C=C stretching vibration of the alkene, which is expected to be observed around 1640-1680 cm⁻¹. The C-O stretching vibrations of the ester group would give rise to two bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. orgchemboulder.com Additionally, the spectrum would show C-H stretching vibrations for both sp² (olefinic) and sp³ (aliphatic) hybridized carbons, typically above and below 3000 cm⁻¹, respectively. Vapor phase IR spectroscopy can provide additional details and is often used in conjunction with gas chromatography. thermofisher.com
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1715 - 1730 |
| C=C (Alkene) | Stretch | 1640 - 1680 |
| C-O (Ester) | Stretch | 1000 - 1300 (two bands) |
| =C-H (Olefinic) | Stretch | 3010 - 3095 |
| C-H (Aliphatic) | Stretch | 2850 - 2960 |
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.
When analyzed by mass spectrometry, this compound would produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula of the compound.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For esters, common fragmentation pathways include α-cleavage and McLafferty rearrangement. whitman.educhemistrynotmystery.com The McLafferty rearrangement is a characteristic fragmentation for esters and would likely result in a prominent peak in the spectrum of this compound. Alpha-cleavage on either side of the carbonyl group would also lead to characteristic fragment ions. The loss of the methoxy group (-OCH₃) to form an acylium ion is another common fragmentation pathway for methyl esters. whitman.edu
Plausible Mass Spectrometry Fragmentation of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion |
| 111 | [C₆H₇O₂]⁺ | Loss of -OCH₃ |
| 85 | [C₅H₉O]⁺ | Alpha-cleavage |
| 74 | [C₃H₆O₂]⁺ | McLafferty Rearrangement |
| 59 | [COOCH₃]⁺ | Alpha-cleavage |
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures, as well as for the assessment of its purity and isomeric ratios.
Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. nih.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can be used to determine the purity of a sample by separating it from any impurities. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantitative analysis.
Furthermore, GC is particularly useful for separating and quantifying isomers. nih.gov this compound can exist as E and Z isomers due to the presence of the double bond. A suitable GC column and temperature program can be employed to separate these isomers, and the ratio of their peak areas would provide the isomeric ratio. The use of GC-MS allows for the confirmation of the identity of each isomeric peak based on its mass spectrum. nih.gov
High-performance liquid chromatography (HPLC) is another powerful technique for the analysis and purification of this compound. springernature.comnih.gov While GC is often preferred for volatile compounds, HPLC can be advantageous for less volatile or thermally labile compounds and is also a valuable tool for preparative-scale isolation.
For purity assessment, a reversed-phase HPLC method could be developed using a C18 column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water. A UV detector can be used for detection, as the α,β-unsaturated ester chromophore will absorb UV light. The purity of the sample can be determined by the relative area of the main peak. HPLC can also be used for the isolation of this compound from a reaction mixture or a natural extract. By collecting the fraction corresponding to the desired peak, a pure sample of the compound can be obtained. springernature.com
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). This technology utilizes columns packed with sub-2-μm particles, which, when operated at high pressures, allows for more efficient separation of complex mixtures. nih.gov For a compound like this compound, which may exist in a matrix with structurally similar isomers or other volatile compounds, the enhanced resolution of UPLC is particularly advantageous.
The separation of unsaturated esters such as this compound by UPLC is highly dependent on the selection of the stationary phase and mobile phase composition. Columns with advanced particle technologies, such as Ethylene (B1197577) Bridged Hybrid (BEH) particles, offer excellent stability across a wide pH range and are suitable for a broad range of compound classes. mz-at.de A reversed-phase C18 column is a common choice for the separation of moderately polar compounds like esters. mz-at.dewaters.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an additive such as formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. nih.govmdpi.com
Since this compound lacks a strong chromophore, detection with standard UV/Visible detectors can be challenging. europeanpharmaceuticalreview.comnu.edu.om Therefore, universal detection methods are often employed. Evaporative Light Scattering Detectors (ELSD) are suitable for semi- and non-volatile compounds with little or no UV absorbance. waters.comuvison.com Alternatively, coupling UPLC with a mass spectrometer (UPLC-MS) provides not only sensitive detection but also valuable mass information for unequivocal identification. nih.govphcog.com This hyphenated technique is a powerful tool for analyzing complex samples containing volatile and non-volatile compounds. nih.gov
Below is a table summarizing typical UPLC parameters that could be applied for the analysis of this compound.
| Parameter | Description | Typical Value/Setting |
| Instrument | Ultra-Performance Liquid Chromatography System | Waters ACQUITY UPLC or similar |
| Column | Reversed-phase column with sub-2-µm particles | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Aqueous phase, often with an acid modifier | Water with 0.1% Formic Acid |
| Mobile Phase B | Organic solvent | Acetonitrile with 0.1% Formic Acid |
| Gradient | Varies depending on sample complexity | e.g., 5% B to 95% B over 10 minutes |
| Flow Rate | Optimized for small particle size columns | 0.3 - 0.5 mL/min |
| Column Temp. | Controlled to ensure reproducible retention times | 40 °C |
| Injection Vol. | Small volume to prevent column overload | 1 - 5 µL |
| Detector | Suitable for non-chromophoric compounds | Mass Spectrometer (e.g., QTOF-MS) or ELSD |
Integrated Analytical Platforms for Comprehensive Characterization
A comprehensive characterization of this compound, a volatile organic compound (VOC), often necessitates the use of integrated or "hyphenated" analytical platforms. nih.govmdpi.com These techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a more complete profile of the analyte and the sample matrix. nih.govchromatographytoday.comijnrd.org The coupling of two or more analytical methods allows for simultaneous separation, identification, and quantification of components within a complex mixture. chromatographytoday.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. ajpaonline.commdpi.com In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter a mass spectrometer, which provides mass spectra that can be used for identification by comparison to spectral libraries or through interpretation of fragmentation patterns. nih.govnih.gov For fatty acid methyl esters (FAMEs), GC-MS is highly effective and can provide detailed structural information. mdpi.comsemanticscholar.org
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly UPLC coupled with high-resolution mass spectrometry (UPLC-HRMS), is another powerful integrated platform. nih.gov While GC-MS is ideal for volatile compounds, LC-MS is suited for a wider range of polarities and thermal stabilities. actascientific.com For compounds like this compound, LC-MS can be used for direct analysis or after derivatization to enhance ionization. acs.orgnih.gov High-resolution instruments, such as Time-of-Flight (TOF) mass spectrometers, provide accurate mass measurements, which aid in determining the elemental composition and confirming the identity of the compound and its metabolites. phcog.com
For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (GC×GC-MS) offers even greater separation power. nih.gov This technique uses two different columns in series to provide a much higher peak capacity, allowing for the separation of co-eluting compounds that would be unresolved in a one-dimensional GC analysis. mdpi.comnih.gov This is particularly useful for characterizing the complete volatile profile of a sample in which this compound is a component. nih.gov The integration of these platforms provides complementary information, leading to a more robust and complete characterization of the target compound.
The table below outlines various integrated platforms and their utility in the characterization of this compound.
| Integrated Platform | Separation Principle | Detection Principle | Information Provided |
| GC-MS | Volatility and column interaction | Mass-to-charge ratio of ionized molecules and their fragments | Identification of volatile compounds, quantification, structural elucidation via fragmentation patterns. ajpaonline.comnih.gov |
| UPLC-MS/MS | Partitioning between mobile and stationary phases | Mass-to-charge ratio of precursor and product ions | Molecular weight determination, structural information from fragmentation, high-sensitivity quantification. nih.govresearchgate.net |
| GC×GC-TOFMS | Orthogonal separation based on two different column properties (e.g., volatility and polarity) | High-speed mass-to-charge ratio analysis | Enhanced separation of complex mixtures, detailed profiling of volatile and semi-volatile compounds. mdpi.comnih.gov |
| LC-NMR | Partitioning between mobile and stationary phases | Nuclear Magnetic Resonance spectroscopy | Unambiguous structure elucidation of isolated compounds online. nih.govchromatographytoday.com |
Computational and Theoretical Studies on Methyl 5 Methyl 2 Hexenoate
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in elucidating the molecular structure and electronic properties of compounds like Methyl 5-methyl-2-hexenoate. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict geometries, bond lengths, bond angles, and electronic charge distributions.
For α,β-unsaturated esters, the planarity of the conjugated system (C=C-C=O) is a key feature. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, can optimize the molecular geometry to its lowest energy state. rsc.orgiiarjournals.org These calculations would likely reveal the preferred conformation of this compound, detailing the rotational barrier around the C-C single bond of the conjugated system. Studies on similar esters show that both s-cis and s-trans conformations are possible, with the relative stability depending on steric and electronic factors. For instance, in methyl crotonate and methyl trans-cinnamate, the s-cis conformer is found to be more stable. uq.edu.au
Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in understanding a molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For α,β-unsaturated esters, the HOMO is typically a π-orbital associated with the C=C double bond, while the LUMO is a π*-orbital of the carbonyl group. These parameters are crucial for predicting reactivity towards nucleophiles and electrophiles. rsc.orgiiarjournals.org Computational studies on fatty acid esters have successfully used DFT to analyze population analysis, showing negative charges on oxygen atoms and varied charges on carbon atoms, which influences reactivity. preprints.org
Table 1: Representative Calculated Electronic Properties for α,β-Unsaturated Esters (Note: This table is illustrative, based on data for analogous compounds, not specifically this compound)
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~2.0 D | Indicates overall polarity of the molecule |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and intermolecular interactions of molecules like this compound over time. By simulating the movement of atoms and molecules, MD can provide insights into how the ester behaves in different environments, such as in a solvent or interacting with other molecules. rsc.orgresearchgate.net
Conformational analysis of α,β-unsaturated esters through MD simulations would reveal the flexibility of the alkyl chain and the rotational dynamics around single bonds. acs.orgrsc.org For this compound, this would include the rotation around the C4-C5 bond and the conformational preferences of the isobutyl group. Such simulations can identify the most populated conformational states and the energy barriers between them. Studies on similar esters have used MD to understand their self-assembly and interaction in aqueous media, which is relevant for flavor compounds in food and beverages. nih.govccsenet.org
Intermolecular interactions are key to understanding the physical properties and biological activity of a molecule. MD simulations can model the interactions between this compound and solvent molecules or other solutes. These simulations can predict properties like solvation free energy and radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the ester. For instance, MD simulations have been used to study the liquid-liquid phase equilibria and interfacial properties of methyl ester and water mixtures. rsc.orgresearchgate.net
Reaction Pathway Modeling and Kinetic Rate Parameter Estimation
Understanding the oxidation and degradation pathways of this compound is crucial for predicting its stability and environmental fate. Detailed chemical kinetic mechanisms can be developed to model these complex reaction networks. These models consist of a series of elementary reactions with their corresponding rate constants.
For esters, oxidation often initiates with the abstraction of a hydrogen atom by radicals like OH. conicet.gov.arconicet.gov.arfigshare.com The resulting radical can then undergo a series of reactions, including addition to oxygen, isomerization, and β-scission, leading to a variety of smaller, oxygenated products. nih.gov Kinetic models for the oxidation of methyl esters like methyl hexanoate (B1226103) and methyl heptanoate (B1214049) have been successfully developed and validated against experimental data from jet-stirred reactors. nih.gov These models show that at low temperatures, the reaction pathways are similar to those of alkanes.
The presence of a double bond in this compound introduces additional reaction pathways, primarily the addition of radicals to the C=C bond. figshare.comnih.govresearchgate.net This often becomes the dominant reaction pathway for degradation in the atmosphere. Kinetic studies on unsaturated esters have shown a negative temperature dependence for their reactions with OH radicals, which supports an addition mechanism. figshare.com
The rate parameters used in kinetic models are often estimated using ab initio and DFT calculations. These methods can be used to calculate the transition state geometries and activation energies for elementary reaction steps. mdpi.combenthamdirect.comnih.govresearchgate.net
For the reaction of this compound with OH radicals, DFT calculations can be used to investigate both the H-abstraction and the OH-addition pathways. researchgate.net The calculations would determine the activation barriers for each possible reaction site, allowing for the prediction of the major initial reaction channels. For example, DFT studies on the degradation of other unsaturated esters have been used to elucidate complex reaction mechanisms and calculate rate constants that are in good agreement with experimental values. researchgate.net Similarly, the mechanism of esterification and hydrolysis reactions have been explored in detail using DFT, revealing the role of catalysts and solvent effects. benthamdirect.comresearchgate.netresearchgate.netresearchgate.net
Table 2: Representative Calculated Activation Energies for Reactions of Unsaturated Esters (Note: This table is illustrative, based on data for analogous compounds, not specifically this compound)
| Reaction Type | Reactant | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| OH Radical Addition to C=C | Generic Unsaturated Ester | ~1-3 |
| H-abstraction from alkyl chain | Generic Unsaturated Ester | ~5-10 |
| Ester Hydrolysis (uncatalyzed) | Methyl Formate | ~23.8 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict the property of interest.
For a flavor compound like this compound, QSAR models could be developed to predict its odor threshold or flavor profile based on its structural features. Studies have successfully developed QSAR models for the flavor thresholds of alcohols, acids, and esters in beverages, which can help in understanding and regulating flavor. nih.gov
QSPR models can be used to predict a wide range of physicochemical properties for this compound, such as boiling point, viscosity, and flammability limits. scispace.comsci-hub.seresearchgate.netbohrium.comresearchgate.net These models are valuable for chemical engineering and safety applications. For instance, QSPR studies on aliphatic esters have successfully modeled their normal boiling points using topological indices that account for molecular size, branching, and polarity. scispace.com Other QSPR models have been developed to predict properties like the viscosity index and pour point of ester lubricants, highlighting the correlation of these properties with the geometry and molecular connectivity of the substances. sci-hub.seresearchgate.net
Environmental Chemistry and Degradation Pathways of Methyl 5 Methyl 2 Hexenoate
Abiotic Environmental Degradation Processes
Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For Methyl 5-methyl-2-hexenoate, the key abiotic degradation pathways are atmospheric oxidation and photolysis.
Once released into the atmosphere, this compound is susceptible to oxidation by atmospheric radicals, primarily the hydroxyl (OH) radical during the daytime and potentially the nitrate (B79036) radical (NO₃) at night. The presence of a carbon-carbon double bond in its structure makes it particularly reactive towards these oxidants.
The reaction with OH radicals is expected to be a significant atmospheric removal process. Studies on other unsaturated esters have shown that the OH radical addition to the double bond is the dominant reaction pathway. figshare.com This reaction initiates a series of subsequent reactions leading to the formation of various oxygenated products. The rate of this reaction is generally fast, leading to short atmospheric lifetimes for such compounds. For instance, the rate coefficients for the reaction of OH radicals with structurally similar unsaturated esters at room temperature are in the range of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. figshare.com Based on these values, the atmospheric residence time of this compound with respect to reaction with OH radicals is likely to be on the order of hours.
Ozonolysis, the reaction with ozone (O₃), is another potential atmospheric degradation pathway for unsaturated compounds. The reactivity of α,β-unsaturated carbonyls, a class of compounds to which this compound belongs, with ozone has been studied, and it is considered a relevant degradation process both day and night. rsc.org The reaction of ozone with the double bond leads to the formation of a primary ozonide, which then decomposes into a Criegee intermediate and a carbonyl compound. These intermediates can undergo further reactions, contributing to the formation of secondary organic aerosols. acs.org
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly in the ultraviolet (UV) spectrum of sunlight. α,β-Unsaturated esters like this compound can absorb UV radiation, which can lead to their degradation.
In the gaseous phase, direct photolysis is generally not considered a major degradation pathway for many organic compounds compared to oxidation by radicals. However, for compounds with specific chromophores, such as the α,β-unsaturated ester moiety, it can be more significant. Photolysis of α,β-unsaturated esters can lead to isomerization of the double bond or other rearrangements. acs.orgnih.govacs.org
In the aqueous phase, the photochemical behavior of organic compounds can be more complex. While direct photolysis can occur, indirect photolysis, involving the absorption of light by other substances in the water (photosensitizers) that then transfer energy to the compound of interest, can also be important. For fatty acids at the air-water interface, photochemical processes have been shown to produce unsaturated and functionalized compounds. unito.it This suggests that similar processes could occur for this compound at such interfaces.
Biotic Environmental Degradation Processes
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a key process for the removal of organic compounds from soil and aquatic environments.
Under aerobic conditions (in the presence of oxygen), this compound is expected to be biodegradable by microorganisms present in soil and water. The ester linkage in the molecule is susceptible to hydrolysis by esterase enzymes, which are common in many microorganisms. This hydrolysis would break the molecule into 5-methyl-2-hexenoic acid and methanol (B129727).
Studies on the biodegradation of other esters, such as poly(butylene succinate), have demonstrated that the primary step is the enzymatic hydrolysis of the ester bonds. nih.gov Similarly, the biodegradation of hydrocarbons in soil has been shown to proceed through various oxidative pathways. nih.gov Given that this compound is a relatively small, non-halogenated organic molecule, it is likely to be readily utilized by a variety of microorganisms as a source of carbon and energy. The presence of a branched alkyl chain may slightly hinder the rate of degradation compared to a linear chain, but complete mineralization to carbon dioxide and water is the expected ultimate fate under aerobic conditions.
The microbial degradation of this compound likely proceeds through a series of enzymatic reactions. The initial step is the hydrolysis of the ester bond, as mentioned above, yielding 5-methyl-2-hexenoic acid and methanol.
Methanol is a simple alcohol that is readily metabolized by many microorganisms. The 5-methyl-2-hexenoic acid, being an unsaturated carboxylic acid, would likely undergo further degradation via pathways similar to those for fatty acid metabolism. This would involve the saturation of the double bond, followed by β-oxidation. In the β-oxidation pathway, the carboxylic acid is sequentially shortened by two carbon atoms in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.
Based on studies of the degradation of other branched-chain and unsaturated compounds, potential intermediate metabolites could include various hydroxylated and shorter-chain carboxylic acids. For example, the biodegradation of hydrocarbons in soil has been observed to produce branched-chain aliphatic organic acids and ketones as intermediate products. nih.gov
Environmental Distribution and Partitioning Behavior (e.g., soil, water, sediment, air compartments)
The environmental distribution of a chemical is governed by its physical and chemical properties, such as its volatility, water solubility, and its tendency to adsorb to soil and sediment.
This compound is a relatively volatile compound, as indicated by its boiling point of 166.4°C at 760 mmHg. lookchem.com This suggests that if released to soil or water, a significant fraction is likely to volatilize into the atmosphere. Its use as a solvent for various materials could lead to its direct release into the atmosphere through evaporation. taylorfrancis.com
The water solubility of this compound is expected to be low to moderate, a common characteristic of esters of its size. This limited solubility would influence its distribution in aquatic systems, with a portion remaining dissolved in the water column and another portion potentially partitioning to sediments.
The table below summarizes the key physical and chemical properties of this compound that influence its environmental fate and distribution.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | nih.gov |
| Molecular Weight | 142.20 g/mol | nih.gov |
| Boiling Point | 166.4°C at 760 mmHg | lookchem.com |
| Flash Point | 57.4°C | lookchem.com |
| Density | 0.899 g/cm³ | lookchem.com |
| Vapor Pressure | 1.79 mmHg at 25°C | lookchem.com |
| Refractive Index | 1.43 | lookchem.com |
Industrial and Research Applications of Methyl 5 Methyl 2 Hexenoate
Role as a Chemical Intermediate in Advanced Organic Synthesis
The chemical reactivity of Methyl 5-methyl-2-hexenoate makes it a valuable intermediate in the synthesis of other molecules.
This compound serves as a precursor in the production of specialty chemicals. cymitquimica.com The presence of both an ester functional group and a double bond allows for a variety of chemical modifications, enabling its use in creating more complex and specialized ester compounds. cymitquimica.com
As a versatile building block, this compound and its related structures are employed in the multistep synthesis of complex organic molecules. ontosight.aithieme-connect.com It is classified commercially as a bulk drug intermediate, indicating its role in the pharmaceutical production chain. echemi.com For instance, a closely related compound, ethyl 5-methyl-2-hexenoate, is a key intermediate in a green and efficient synthesis pathway for Pregabalin, a medication used to treat a variety of conditions. patsnap.com The general class of 6-oxo-2-hexenoates has proven to be a particularly versatile building block in organic synthesis, especially for the construction of cyclic compounds through tandem reactions. thieme-connect.comucl.ac.uk
Applications in Flavor and Fragrance Chemistry
Esters are widely known for their characteristic aromas, and this compound and its structural relatives are no exception, finding use in the flavor and fragrance industries. cymitquimica.comthegoodscentscompany.com
While specific flavor applications for this compound are not extensively detailed, related hexenoate esters are well-established as flavoring agents. cymitquimica.com For example, Methyl 5-hexenoate is noted for its fruity odor. cymitquimica.com Other related compounds like methyl 2-hexenoate are used to create flavor profiles described as fruity, green, sweet, and juicy, with nuances of apple, grape, and tropical fruits. fragranceu.comthegoodscentscompany.com These esters are utilized in a range of food categories to impart these specific aromatic notes. thegoodscentscompany.com
In the fragrance industry, hexenoate esters are valued for their ability to impart specific aromatic characteristics to perfumes and other scented products. google.com Methyl 5-hexenoate is used as a fragrance component due to its pleasant fruity character. cymitquimica.com Formulators use related hexenoate esters to introduce fresh, green, and pear-like notes into fragrance compositions. google.com The typical recommendation for usage levels of a related compound, methyl (E)-2-hexenoate, is up to 1.0% in a fragrance concentrate. thegoodscentscompany.com
The relationship between a molecule's structure and its perceived scent is a key area of research. Studies on compounds structurally similar to this compound have provided insights into olfactory phenomena like cross-adaptation. Research has investigated the interaction between the sweaty-smelling 3-methyl-2-hexenoic acid and its more pleasant, fruity-smelling methyl and ethyl esters. researchgate.netresearchgate.net These studies found that adaptation to the fruity-smelling esters could reduce the perceived intensity of the sweaty-smelling acid. researchgate.net This cross-adaptation is strongly linked to the structural similarities between the molecules, suggesting that they may interact with the same or similar olfactory receptors. researchgate.net These findings demonstrate that even if compounds have distinct odors, their shared structural features can cause them to influence each other's perception at the receptor level. researchgate.net
Relevance as a Model Compound in Biofuel and Combustion Research
The investigation of individual chemical compounds as model representatives, or surrogates, is a critical aspect of biofuel and combustion research. These surrogates, which are typically simpler molecules, are selected to mimic specific chemical functionalities and combustion behaviors of more complex real-world fuels like biodiesel. Biodiesel is predominantly composed of a mixture of long-chain fatty acid methyl esters (FAMEs). Understanding the combustion and emission characteristics of individual esters is fundamental to developing predictive models and improving engine performance.
In this context, researchers often study smaller and intermediate-sized methyl esters to build a foundational understanding of the reaction kinetics. For instance, compounds like methyl butanoate and methyl hexanoate (B1226103) have been the subjects of numerous combustion studies. Methyl hexanoate, in particular, has been identified as one of the smallest straight-chain methyl esters to exhibit a significant negative temperature coefficient (NTC) region during combustion. This behavior is characteristic of the low-temperature chemistry observed in larger, real-world biodiesel fuels, making it a valuable, albeit still simplified, surrogate.
Emerging Research Applications in Materials Science and Polymer Chemistry
In the fields of materials science and polymer chemistry, monomers containing reactive functional groups are of significant interest for creating novel polymers and materials with tailored properties. The structure of this compound, featuring a polymerizable carbon-carbon double bond in conjugation with an ester group, theoretically suggests its potential as a monomer or a co-monomer in polymerization reactions.
Despite this theoretical potential, a review of current scientific literature indicates that there are no significant emerging research applications for this compound in materials science or polymer chemistry. While some chemical suppliers may categorize it under broad headings like "Polymer Science" or "Material Building Blocks," this appears to be based on its general chemical structure rather than on demonstrated utility in specific, published research applications. There are no prominent studies, patents, or reports detailing its use in the synthesis of new polymers, resins, or other materials. As such, its role in these fields is not currently established.
Future Research Directions and Unaddressed Challenges for Methyl 5 Methyl 2 Hexenoate
Elucidating Undiscovered Biosynthetic and Degradative Pathways in Diverse Organisms
The natural origins and metabolic fate of methyl 5-methyl-2-hexenoate are largely uncharted territories. While studies have identified related esters in various plants, the specific pathways leading to or from this compound remain unknown.
Biosynthesis: Research on the cultivated strawberry (Fragaria × ananassa) has successfully identified quantitative trait loci (QTLs), which are sections of DNA, associated with the production of volatile compounds, including the related methyl 2-hexenoate. nih.govfrontiersin.org This suggests a genetic basis for its production. Similarly, studies on the night-blooming water lily Victoria cruziana have pinpointed specific enzymes, VcSABATH1 and VcSABATH3, responsible for synthesizing methyl hexanoate (B1226103) from hexanoic acid. nih.gov In the medicinal plant Achyranthes bidentata, a biosynthetic pathway for methyl (E)-2-hexenoate has been proposed, starting from (Z)-2-hexenol in response to methyl jasmonate. nih.gov
These findings in other species provide a roadmap for future investigations into this compound. A critical challenge is to identify the specific enzymes and genetic pathways responsible for its formation in organisms where it might be present. Future research should focus on:
Screening diverse organisms: A systematic search in plants, fungi, and bacteria for the presence of this compound.
Enzyme discovery: Identifying and characterizing the specific methyltransferases that catalyze the final esterification step, potentially using precursors like 5-methyl-2-hexenoic acid.
Pathway elucidation: Using isotopic labeling studies to trace the metabolic precursors and intermediates that lead to the formation of its unique branched structure.
Degradation: The microbial or environmental degradation pathways for this compound are also poorly understood. Research on the degradation of 2,4-dinitrotoluene (B133949) (2,4-DNT) in Burkholderia cepacia has identified an enzyme, 4-hydroxy-2-keto-5-methyl-6-oxo-3-hexenoate hydrolase, which acts on a structurally similar hexenoate core. researchgate.net This suggests that hydrolases and oxygenases could be key enzymes in the breakdown of this compound in microorganisms. Unaddressed questions include:
What are the initial enzymatic steps in its degradation?
Are the degradation products environmentally benign or do they pose any ecological risk?
Can microorganisms be engineered for efficient bioremediation of environments potentially containing this and related esters?
Development of Novel and More Efficient Stereoselective Synthetic Methodologies
The synthesis of this compound presents stereochemical challenges due to the presence of a double bond, which can exist as either an (E) or (Z) isomer, and a chiral center at the C5 position. Developing synthetic methods that can control this stereochemistry is crucial for producing specific isomers for sensory analysis or as chiral building blocks.
Current synthetic organic chemistry offers powerful tools for stereoselective reactions that could be adapted for this purpose. For instance, stereoselective syntheses have been developed for related molecules. One such method describes the synthesis of methyl trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate, where the trans isomer is selectively produced from an acyclic tetrachlorohexanoate precursor. tandfonline.comtandfonline.com Another study reports a diastereoselective annulation reaction to form cyclopentanes from 4-substituted 6-bromo-2-hexenoates. acs.org
Future research should aim to develop novel synthetic routes that are not only stereoselective but also efficient and scalable. Key areas for exploration include:
Asymmetric catalysis: Employing chiral catalysts to control the formation of the C5 stereocenter during carbon-carbon bond formation.
Stereospecific olefin synthesis: Utilizing modern olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons) with modified reagents to control the (E/Z) geometry of the double bond.
Enzymatic synthesis: Exploring the use of isolated enzymes, such as lipases, for the enantioselective esterification of a racemic 5-methyl-2-hexenoic acid or the kinetic resolution of racemic this compound. This approach aligns with green chemistry principles.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Potential Advantages | Key Challenge |
|---|---|---|---|
| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to introduce the C5 stereocenter enantioselectively. | High enantiomeric excess, catalytic nature reduces waste. | Development of a catalyst specific to the substrate. |
| Stereocontrolled Olefination | Application of advanced Wittig or Horner-Wadsworth-Emmons variants to control the C2-C3 double bond geometry. | High control over (E) or (Z) isomer formation. | Synthesis of the required phosphonium (B103445) ylide or phosphonate (B1237965) ester precursor. |
| Biocatalysis / Enzymatic Resolution | Using enzymes like lipases for stereoselective esterification or hydrolysis. | High selectivity, mild reaction conditions, environmentally friendly. | Finding a suitable enzyme with high activity and selectivity. |
Advanced Kinetic and Mechanistic Studies under Extreme Conditions and Complex Environments
The behavior of this compound under extreme conditions, such as high temperatures and pressures found in combustion, or in complex atmospheric environments, is unknown. Such knowledge is vital for understanding its potential role as a biofuel component or its environmental fate.
Studies on related saturated methyl esters like methyl hexanoate and methyl heptanoate (B1214049) have provided a foundation. For example, the oxidation of these esters has been studied in jet-stirred reactors, revealing complex reaction mechanisms that include cool flames and a negative temperature coefficient (NTC) region, similar to larger hydrocarbons. researchgate.netacs.orgnih.gov Furthermore, kinetic studies of the gas-phase reactions of hydroxyl (OH) radicals with a series of methyl esters have been performed, which is critical for modeling atmospheric degradation. acs.org A study on ozone-initiated oxidation of methyl hexanoate has even explored its reactivity at extremely low temperatures. acs.org
Future research must extend these investigations to this compound to understand how its specific structural features—the double bond and the branched alkyl group—influence its reactivity. Important research directions include:
Combustion kinetics: Studying its oxidation in shock tubes and jet-stirred reactors to develop detailed chemical kinetic models. This would elucidate how the double bond affects ignition delay times and the formation of pollutants compared to saturated esters.
Atmospheric chemistry: Measuring the rate constants for its reaction with key atmospheric oxidants like OH radicals, ozone (O₃), and nitrate (B79036) radicals (NO₃) to determine its atmospheric lifetime and degradation products.
Pyrolysis studies: Investigating its thermal decomposition pathways to understand the initial bond-breaking events and the formation of primary products under high-temperature, low-oxygen conditions.
The table below summarizes key kinetic parameters that need to be determined for related esters, highlighting the data gap for this compound.
| Compound | Study Type | Conditions | Key Findings / Research Goal | Reference |
|---|---|---|---|---|
| Methyl Hexanoate | Oxidation | Jet-stirred reactor, 500-1000 K, 10 atm | Showed cool flame, NTC behavior; kinetic model developed. | researchgate.net |
| Methyl Heptanoate | Oxidation | Jet-stirred reactor, 550-1150 K, 10 atm | Validated a detailed chemical kinetic reaction mechanism for methyl esters. | acs.org |
| Methyl Propionate, Butyrate, Valerate, Caproate (Hexanoate) | OH Radical Kinetics | Pulsed laser photolysis, 253-372 K | Determined temperature-dependent rate constants for atmospheric modeling. | acs.org |
| This compound | Oxidation / OH Kinetics | Not available | Future Goal: Determine kinetic parameters to understand combustion and atmospheric fate. | N/A |
Integration of Multi-Omics and Computational Approaches for Comprehensive Systems-Level Understanding
A holistic understanding of the role of this compound in biological systems requires a systems-level approach. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can connect the genetic potential of an organism to its actual biochemical output. explorationpub.com
A compelling example of this approach is the study of flavor compounds in strawberries. By combining genetic mapping (QTL analysis) with transcriptomics (gene expression analysis) and metabolomics (volatile compound profiling), researchers identified a shared QTL on linkage group 2A that influences the levels of methyl 2-hexenoate, methyl anthranilate, and methyl 2-methylbutyrate. nih.govfrontiersin.org This integrated approach pointed towards a single promiscuous methyltransferase enzyme as being responsible for the production of these different esters.
For this compound, future research should embrace this multi-omics strategy to:
Identify biological roles: Correlate its production with specific developmental stages, environmental stresses, or ecological interactions (e.g., pollination, defense) in relevant organisms.
Uncover regulatory networks: Use transcriptomics and proteomics to identify the transcription factors and signaling pathways that regulate its biosynthetic genes.
Predictive modeling: Develop computational models of metabolic networks to predict how genetic or environmental perturbations would affect its production.
Computational chemistry also offers powerful tools for understanding this molecule at an atomic level. Quantum mechanical calculations can be used to:
Predict spectroscopic properties (e.g., NMR spectra) to aid in its identification. nih.gov
Model reaction mechanisms for its synthesis or degradation, providing insights that are difficult to obtain experimentally.
Simulate its interaction with enzyme active sites or receptor proteins to hypothesize its biological function.
Exploration of Sustainable Production Routes and Green Chemistry Principles for this compound
As demand for natural and sustainably sourced chemicals grows, particularly in the flavor and fragrance industry, developing green production routes for this compound is a critical challenge. Traditional chemical synthesis often relies on petroleum-based starting materials, harsh catalysts, and significant energy input.
Future research should focus on aligning its production with the principles of green chemistry. Key avenues include:
Biotechnological production: Leveraging the undiscovered biosynthetic pathways (as discussed in 9.1) to develop fermentation-based processes using engineered microorganisms (e.g., E. coli, Saccharomyces cerevisiae). This would utilize renewable feedstocks like sugars.
Enzymatic catalysis: As mentioned in 9.2, using isolated enzymes (biocatalysis) for its synthesis offers high selectivity under mild conditions, reducing byproducts and energy consumption.
Use of renewable feedstocks: Investigating the conversion of bio-based platform chemicals, derived from lignocellulose or waste streams, into the necessary precursors for its synthesis.
Continuous flow chemistry: Moving from traditional batch synthesis to continuous flow reactors can improve efficiency, safety, and scalability while reducing waste. A patent for producing the related compound 5-methylhept-2-en-4-one highlights sustainable aspects like using enzymatic processes and recycling low-boiling point solvents. google.com Research on synthesizing other fragrance intermediates has also focused on replacing homogeneous catalysts with reusable solid acid catalysts in continuous processes. researchgate.net
By focusing on these research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a well-understood molecule with potential applications derived from sustainable and efficient technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
